molecular formula C33H23NO B14130205 (4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone

(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone

Cat. No.: B14130205
M. Wt: 449.5 g/mol
InChI Key: VTEIQRHJSCPATG-UHFFFAOYSA-N
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Description

(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone is an organic compound with the molecular formula C29H21NO It is known for its unique structure, which includes a phenyl group, a naphthalen-2-yl group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone typically involves the reaction of naphthalen-2-ylamine with benzophenone derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. Its unique structure allows for efficient charge transfer and stability under operating conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Di(naphthalen-2-yl)amino)phenyl)(phenyl)methanone is unique due to its specific combination of phenyl and naphthalen-2-yl groups, which confer distinct electronic properties. This makes it particularly suitable for applications in organic electronics and advanced materials.

Properties

Molecular Formula

C33H23NO

Molecular Weight

449.5 g/mol

IUPAC Name

[4-(dinaphthalen-2-ylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C33H23NO/c35-33(26-10-2-1-3-11-26)27-16-18-30(19-17-27)34(31-20-14-24-8-4-6-12-28(24)22-31)32-21-15-25-9-5-7-13-29(25)23-32/h1-23H

InChI Key

VTEIQRHJSCPATG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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